2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a piperidin-3-ylmethylthio group and a methyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with piperidin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The piperidin-3-ylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride
- 5-Methyl-2-(piperidin-3-yl)benzo[d]oxazole hydrochloride
- 5-Methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
- 1-Methyl-2-(piperidin-3-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride
Uniqueness
2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a piperidin-3-ylmethylthio group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3S2 |
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Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H15N3S2/c1-7-11-12-9(14-7)13-6-8-3-2-4-10-5-8/h8,10H,2-6H2,1H3 |
InChI Key |
PKKZEGKPROCHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCNC2 |
Origin of Product |
United States |
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